molecular formula C18H20N2O B251606 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide

2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide

Cat. No.: B251606
M. Wt: 280.4 g/mol
InChI Key: LVPBIJNAMHEKDK-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide, also known as PPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. PPA belongs to the class of drugs known as nootropics, which are compounds that enhance cognitive function, memory, and learning ability. In

Mechanism of Action

The exact mechanism of action of 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide is not fully understood, but it is believed to act on the cholinergic and glutamatergic systems in the brain. This compound has been shown to increase the release of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. This compound also modulates the activity of glutamate, an excitatory neurotransmitter that is involved in synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound increases the density of cholinergic receptors in the brain, enhances glucose uptake and utilization, and increases cerebral blood flow. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively non-toxic and has a low risk of adverse effects. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several potential future directions for research on 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide. One area of interest is the development of this compound derivatives with enhanced pharmacological properties. Another potential direction is the investigation of this compound's effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising pharmacological properties in the treatment of neurological disorders. Its potential neuroprotective effects, ability to enhance cognitive function and memory, and relatively low risk of adverse effects make it an attractive compound for further research. As the scientific community continues to investigate the potential therapeutic applications of this compound, it is likely that new insights will be gained into its mechanism of action and potential future directions for research.

Synthesis Methods

2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide is synthesized through a multistep process that involves the reaction of 2-bromophenylacetic acid with pyrrolidine in the presence of a base, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through a purification process using chromatography techniques.

Scientific Research Applications

2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). This compound has been shown to have neuroprotective effects, improve memory and learning ability, and enhance cognitive function.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide

InChI

InChI=1S/C18H20N2O/c21-18(14-15-8-2-1-3-9-15)19-16-10-4-5-11-17(16)20-12-6-7-13-20/h1-5,8-11H,6-7,12-14H2,(H,19,21)

InChI Key

LVPBIJNAMHEKDK-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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